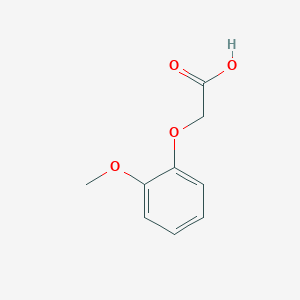

2-(2-Methoxyphenoxy)acetic acid

Description

The exact mass of the compound (2-Methoxyphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxyphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHONYPFTXGQWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075153 | |

| Record name | (2-Methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-85-9 | |

| Record name | 2-(2-Methoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-METHOXYPHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XVZ1X365A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetic Acid (CAS 1878-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is an organic compound with the CAS number 1878-85-9. Structurally, it is a derivative of phenoxyacetic acid, a class of compounds known for their biological activities, particularly as herbicides and plant growth regulators. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its biological activity and mechanism of action, drawing from available scientific literature.

Chemical and Physical Properties

2-(2-Methoxyphenoxy)acetic acid is a solid at room temperature with a melting point of approximately 123 °C.[1] It is characterized by a methoxy group at the ortho position of the phenoxy ring, which influences its chemical properties and biological interactions. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1878-85-9 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid | [2] |

| Synonyms | Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid | [2] |

| Melting Point | 123 °C | [1] |

| Appearance | Solid | |

| SMILES | COC1=CC=CC=C1OCC(=O)O | [2] |

| InChIKey | IHONYPFTXGQWAX-UHFFFAOYSA-N | [2] |

Synthesis

The primary method for the synthesis of 2-(2-Methoxyphenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 2-methoxyphenol (guaiacol).

Synthesis Workflow

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2-Methoxyphenoxy)acetic acid based on the Williamson ether synthesis methodology.

Materials:

-

2-Methoxyphenol (Guaiacol)

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Activated charcoal

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2-methoxyphenol in an appropriate volume of ethanol.

-

Addition of Base: To the stirred solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. The mixture is stirred until the 2-methoxyphenol is completely converted to its sodium salt (sodium 2-methoxyphenoxide).

-

Reaction with Chloroacetate: An equimolar amount of sodium chloroacetate is then added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure the completion of the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water. The aqueous solution is then acidified to a pH of 1-2 with dilute hydrochloric acid, leading to the precipitation of the crude 2-(2-Methoxyphenoxy)acetic acid.

-

Purification: The crude product is collected by filtration and washed with cold water. For further purification, the crude solid is recrystallized from a suitable solvent system, such as ethanol-water. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.

-

Drying and Characterization: The purified crystals are dried under vacuum. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A study reported a yield of 63% for this synthesis.[3]

Biological Activity and Applications

2-(2-Methoxyphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which are well-known for their herbicidal and plant growth-regulating properties. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).

Herbicidal and Plant Growth Regulatory Activity

Research has shown that guaiacoxyacetic acid exhibits phytotoxic and cytotoxic activities.[4] In a study comparing its effects on the monocot Sorghum bicolor and the dicot Lactuca sativa, it was found to inhibit the development of both species.[3] This suggests a broad-spectrum herbicidal potential. The introduction of the -CH₂COOH group to guaiacol potentiates its herbicidal action.[3]

The herbicidal effect of phenoxyacetic acids is generally more pronounced in dicotyledonous (broadleaf) plants, leading to uncontrolled and disorganized growth that ultimately results in plant death.[3]

Table 2: Biological Activity Data Summary

| Assay | Organism | Concentration | Observed Effect | Reference |

| Phytotoxicity Assay | Lactuca sativa | 3 mmol L⁻¹ | Phytotoxic and cytotoxic activities observed. | [5] |

| Phytotoxicity Assay | Sorghum bicolor | 3 mmol L⁻¹ | Phytotoxic and cytotoxic activities observed. | [5] |

| Mitotic Index | Lactuca sativa | 1.5 mmol L⁻¹ | 28.53% reduction in the mitotic index. | [4] |

Mechanism of Action

The mechanism of action of phenoxyacetic acid herbicides involves their function as synthetic auxins. These molecules bind to auxin receptors in plant cells, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.

The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The over-activation of these genes results in the uncontrolled cell division and elongation that is characteristic of the herbicidal effects of synthetic auxins.

Safety and Handling

2-(2-Methoxyphenoxy)acetic acid is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Code | Classification |

| H302 | Acute toxicity, oral (Category 4) |

| H315 | Skin corrosion/irritation (Category 2) |

| H319 | Serious eye damage/eye irritation (Category 2A) |

| H335 | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

2-(2-Methoxyphenoxy)acetic acid is a synthetically accessible compound with demonstrated herbicidal and cytotoxic properties. Its mechanism of action is consistent with that of other phenoxyacetic acid herbicides, acting as a synthetic auxin to disrupt normal plant growth processes. The detailed information on its synthesis, properties, and biological activity provided in this guide serves as a valuable resource for researchers in the fields of agricultural science, plant biology, and medicinal chemistry. Further research could explore the development of this compound as a potential selective herbicide and investigate its broader toxicological profile.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Methoxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is an organic compound with potential applications in various scientific fields, including pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and toxicological assessment. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Methoxyphenoxy)acetic acid, details relevant experimental protocols for their determination, and presents a generalized workflow for its physicochemical characterization.

Core Physicochemical Properties

The key physicochemical parameters of 2-(2-Methoxyphenoxy)acetic acid are summarized in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid | PubChem[1] |

| Synonyms | Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid | PubChem[1] |

| CAS Number | 1878-85-9 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| Melting Point | 122-124 °C | (No direct citation, commonly available from suppliers) |

| Boiling Point | Not experimentally determined (Predicted: >200 °C) | N/A |

| Aqueous Solubility | Sparingly soluble | (Inferred from structure) |

| pKa | ~3-4 (Predicted) | (Based on carboxylic acid functional group) |

| LogP | 1.3 (Predicted) | (Based on computational models) |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. Below are detailed, generalized methodologies for the experimental determination of the key properties of 2-(2-Methoxyphenoxy)acetic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of 2-(2-Methoxyphenoxy)acetic acid is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/minute) for an initial approximate determination.

-

The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[2][3][4][5]

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Apparatus:

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

An excess amount of 2-(2-Methoxyphenoxy)acetic acid is added to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass vial.

-

The vial is sealed and agitated in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

-

The aliquot is centrifuged to remove any undissolved solid particles.

-

The concentration of 2-(2-Methoxyphenoxy)acetic acid in the clear supernatant is determined using a validated HPLC method.

-

The solubility is expressed in units such as mg/mL or mol/L.[6][7][8]

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the ionized and un-ionized forms of the compound are present in equal concentrations. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of 2-(2-Methoxyphenoxy)acetic acid is accurately weighed and dissolved in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if the aqueous solubility is low.

-

The solution is placed in a beaker with a stir bar, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9][10][11][12]

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The LogP value is a measure of the lipophilicity of a compound. It is the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases of a two-phase system at equilibrium. The shake-flask method is the traditional approach.

Apparatus:

-

Separatory funnel or screw-capped centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and purified water, mutually saturated

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of 2-(2-Methoxyphenoxy)acetic acid is dissolved in either the octanol-saturated water or water-saturated octanol.

-

A known volume of this solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.

-

The mixture is shaken gently for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

-

The LogP is then calculated as the base-10 logarithm of P.[13][14][15][16]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General experimental workflow for physicochemical characterization.

Biological Activity Context

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 2-(2-Methoxyphenoxy)acetic acid, along with standardized protocols for their experimental determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. Accurate characterization of these fundamental properties is a critical first step in unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. web.williams.edu [web.williams.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. scielo.br [scielo.br]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

2-(2-Methoxyphenoxy)acetic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and analysis of 2-(2-Methoxyphenoxy)acetic acid. The information is intended to support research and development activities involving this compound.

Core Molecular Information

2-(2-Methoxyphenoxy)acetic acid, also known as Guaiacoxyacetic acid, is an organic compound with the molecular formula C9H10O4[1][2]. Its structure consists of an acetic acid group linked to a guaiacol (2-methoxyphenol) moiety via an ether bond.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid[1] |

| Molecular Formula | C9H10O4[1][2] |

| Molecular Weight | 182.17 g/mol [1] |

| CAS Number | 1878-85-9[1] |

| Synonyms | Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 152 °C (for the related compound 2-(2-(methoxycarbonyl)phenoxy)acetic acid)[3] | ChemicalBook[3] |

| Boiling Point | 359.4 ± 17.0 °C (Predicted) | ChemicalBook[3] |

| pKa | 3.03 ± 0.10 (Predicted) | ChemicalBook[3] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of 2-(2-Methoxyphenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the deprotonation of guaiacol (2-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from chloroacetic acid.

Reaction Scheme:

Guaiacol + Chloroacetic Acid → 2-(2-Methoxyphenoxy)acetic acid

Experimental Procedure (Adapted from similar Williamson Ether Syntheses)[4][5][6]:

-

Deprotonation of Guaiacol:

-

In a round-bottom flask, dissolve guaiacol in a suitable solvent such as water or ethanol.

-

Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution while stirring. The amount of base should be equimolar to the guaiacol.

-

Continue stirring until the guaiacol is completely deprotonated, forming the sodium or potassium guaiacolate salt.

-

-

Nucleophilic Substitution:

-

To the solution of the guaiacolate salt, add an aqueous solution of chloroacetic acid.

-

Heat the reaction mixture to reflux for a specified period, typically 30-60 minutes, to facilitate the SN2 reaction.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

-

Purification:

-

Recrystallize the crude 2-(2-Methoxyphenoxy)acetic acid from a suitable solvent, such as hot water, to obtain the purified product.

-

Dry the purified crystals under vacuum.

-

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2-Methoxyphenoxy)acetic acid.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and concentration of 2-(2-Methoxyphenoxy)acetic acid can be determined using RP-HPLC.

Protocol Outline:

-

Column: A standard C18 reverse-phase column is suitable for this analysis.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring is appropriate.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure standard of 2-(2-Methoxyphenoxy)acetic acid. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-(2-Methoxyphenoxy)acetic acid will exhibit characteristic signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Signals in the aromatic region (typically 6.8-7.2 ppm) corresponding to the four protons on the benzene ring.

-

Methoxy Protons: A singlet around 3.8 ppm integrating to three protons, corresponding to the -OCH3 group.

-

Methylene Protons: A singlet around 4.6 ppm integrating to two protons, corresponding to the -O-CH2-COOH group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D2O.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-Methoxyphenoxy)acetic acid will show characteristic absorption bands for its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm-1.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm-1.

-

C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm-1.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm-1.

Diagram 2: Analytical Workflow

Caption: General analytical workflow for 2-(2-Methoxyphenoxy)acetic acid.

References

- 1. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1878-85-9 Cas No. | 2-(2-Methoxyphenoxy)acetic acid | Matrix Scientific [matrixscientific.com]

- 3. 2-(2-(methoxycarbonyl)phenoxy)acetic acid CAS#: 113496-10-9 [m.chemicalbook.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-Methoxyphenoxy)acetic acid, a valuable building block in pharmaceutical and chemical research. The document details the Williamson ether synthesis, the most common and effective method for its preparation, offering a thorough experimental protocol and a summary of relevant reaction parameters.

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of 2-(2-Methoxyphenoxy)acetic acid is most effectively achieved through the Williamson ether synthesis.[1] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The primary pathway involves the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid in the presence of a base. The base deprotonates the phenolic hydroxyl group of guaiacol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 2-(2-Methoxyphenoxy)acetic acid via the Williamson ether synthesis, based on established protocols for analogous phenoxyacetic acids.

Materials and Reagents

-

Guaiacol (2-methoxyphenol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Reaction Setup and Procedure

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of sodium hydroxide or potassium hydroxide in deionized water.

-

Add guaiacol to the basic solution and stir until a homogenous solution of the sodium or potassium guaiacolate is formed.

-

Addition of Chloroacetic Acid: Prepare a solution of chloroacetic acid in a minimal amount of water.

-

Slowly add the chloroacetic acid solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 90-100°C) and maintain for a period of 1 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the crude 2-(2-Methoxyphenoxy)acetic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

While specific quantitative data for the synthesis of 2-(2-Methoxyphenoxy)acetic acid is not extensively published in a comparative format, the following table summarizes typical reaction parameters and expected yields for the Williamson ether synthesis of analogous phenoxyacetic acids.[1] Yields are generally reported to be in the range of 50-95% for laboratory syntheses.[1]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | 0.33 | Not specified | [2] |

| Salicylaldehyde | Chloroacetic acid | NaOH | Not specified | Not specified | Not specified | Not specified | [1] |

| General Phenol | General Alkyl Halide | Alkoxide | DMF, Acetonitrile | 50-100 | 1-8 | 50-95 | [1] |

Note: The optimal conditions for the synthesis of 2-(2-Methoxyphenoxy)acetic acid may require empirical optimization of the parameters listed above.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of 2-(2-Methoxyphenoxy)acetic acid. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, researchers can efficiently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided experimental protocol serves as a robust starting point for laboratory-scale synthesis, with the understanding that optimization may be necessary to achieve the desired yield and purity for specific research needs.

References

(o-Methoxyphenoxy)acetic Acid: A Technical Overview of its Biological Activity

(o-Methoxyphenoxy)acetic acid , also known as guaiacoxyacetic acid, is a phenoxyacetic acid derivative with demonstrated biological activity, primarily investigated for its effects on plant systems. This technical guide provides an in-depth analysis of its phytotoxic, cytotoxic, and genotoxic properties, intended for researchers, scientists, and professionals in drug development and agricultural sciences.

Core Biological Activities

(o-Methoxyphenoxy)acetic acid exhibits significant herbicidal properties, acting as a phytotoxic, cytotoxic, and genotoxic agent in plants. Its mechanism of action is analogous to that of auxin-mimicking herbicides, which disrupt normal plant growth processes.

Phytotoxicity

The compound demonstrates notable phytotoxicity, affecting key developmental stages of plants, including germination and seedling growth. Studies on model plant species such as lettuce (Lactuca sativa) and sorghum (Sorghum bicolor) have revealed its inhibitory effects. At a concentration of 3 mmol L-1, (o-Methoxyphenoxy)acetic acid has been shown to significantly impact germination rates, germination speed index (GSI), and both root and aerial growth.[1] Sorghum has been observed to be more sensitive to guaiacoxyacetic acid, with inhibition of germination, GSI, and root growth at a concentration of 0.75 mmol L-1.[1]

Cytotoxicity

The cytotoxic effects of (o-Methoxyphenoxy)acetic acid are evident through its impact on the mitotic index (MI) of plant cells. In meristematic cells of lettuce roots, treatment with this compound led to a significant reduction in the MI.[1][2] This indicates an inhibition of cell division, which is a key factor in its overall growth-inhibiting properties.

Genotoxicity

Genotoxic potential has also been identified. The compound induces chromosomal and nuclear alterations in plant cells. An increase in chromosomal abnormalities and nuclear alterations has been observed in lettuce root cells following treatment.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological activity of (o-Methoxyphenoxy)acetic acid.

Table 1: Phytotoxic Effects on Lactuca sativa and Sorghum bicolor

| Parameter | Concentration (mmol L-1) | Effect on Lactuca sativa | Effect on Sorghum bicolor |

| Germination | 3 | Inhibition | Inhibition |

| 0.75 | - | 38.05% inhibition[1] | |

| Germination Speed Index (GSI) | 3 | Inhibition | Inhibition |

| 0.75 | - | 66.91% inhibition[1] | |

| Root Growth | 3 | Inhibition | Inhibition |

| 0.75 | - | 71.98% inhibition[1] | |

| Aerial Growth | 3 | Inhibition | Inhibition |

Table 2: Cytotoxic and Genotoxic Effects on Lactuca sativa Meristematic Cells *

| Parameter | Concentration (mmol L-1) | Observation |

| Mitotic Index (MI) | 1.5 | 28.53% reduction[2] |

| Nuclear Alterations (NA) | 1.5 | ~8-fold increase compared to negative control[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (o-Methoxyphenoxy)acetic acid's biological activity.

Synthesis of (o-Methoxyphenoxy)acetic Acid

(o-Methoxyphenoxy)acetic acid can be synthesized from guaiacol.[1][2] The synthesis involves the addition of a -CH2COOH group, similar to the process for creating other phenoxyacetic acid herbicides.[1][2]

Phytotoxicity Assay

This assay evaluates the effect of the compound on seed germination and seedling development.

-

Test Species: Lactuca sativa (lettuce) and Sorghum bicolor (sorghum) seeds are utilized.[1][3]

-

Treatment Application: Seeds are directly exposed to various concentrations of (o-Methoxyphenoxy)acetic acid.[3]

-

Parameters Measured:

-

Percentage of Germination: The number of germinated seeds is counted and expressed as a percentage of the total seeds.[1]

-

Germination Speed Index (GSI): Calculated based on the number of germinated seeds at different time points.[1]

-

Root Growth: The length of the primary root is measured after a set period.[1]

-

Aerial Growth: The length of the shoot is measured.[1]

-

-

Controls: A negative control (e.g., water or solvent) and a positive control (e.g., a known herbicide like 2,4-D) are included for comparison.[1]

Cytotoxicity and Genotoxicity Assay

This assay assesses the impact of the compound on cell division and genetic material.

-

Test System: Meristematic cells from the roots of Lactuca sativa are used.[1][3]

-

Exposure: Roots are exposed to different concentrations of (o-Methoxyphenoxy)acetic acid.[3]

-

Microscopic Analysis:

-

Mitotic Index (MI): The number of cells in mitosis is counted relative to the total number of cells observed to determine the rate of cell division.[1]

-

Chromosomal Alterations (CA): The frequency and types of chromosomal abnormalities (e.g., bridges, fragments) are recorded.[1]

-

Nuclear Alterations (NA): The presence of nuclear abnormalities is quantified.[1]

-

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treated groups with controls.[3]

Visualizations

Signaling Pathway

(o-Methoxyphenoxy)acetic acid, as a phenoxyacetic acid derivative, is believed to act as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][4] This leads to a cascade of events that disrupt normal plant growth and development, ultimately causing cell death.

References

Unraveling the Identity and Putative Actions of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the mechanism of action of 2-(2-Methoxyphenoxy)acetic acid. Initial investigation reveals a common point of confusion: this molecule is often mistaken for the well-known expectorant guaifenesin or its primary metabolite. This document clarifies the distinct chemical identities of these compounds and delineates their known biological activities. While a detailed mechanism of action for 2-(2-Methoxyphenoxy)acetic acid as a standalone therapeutic agent is not established in publicly available scientific literature, this guide summarizes the known pharmacology of the structurally related and clinically significant compound, guaifenesin. Furthermore, it explores the broader bioactivities of phenoxyacetic acid derivatives to provide a contextual framework for potential future research.

Disambiguation of 2-(2-Methoxyphenoxy)acetic Acid and Guaifenesin

It is critical to distinguish between 2-(2-Methoxyphenoxy)acetic acid and guaifenesin, as they are distinct chemical entities.

-

2-(2-Methoxyphenoxy)acetic acid , also known as guaiacoxyacetic acid, is a carboxylic acid derivative.

-

Guaifenesin is chemically 3-(2-methoxyphenoxy)-1,2-propanediol, an ether of guaiacol and glycerine.

Guaifenesin is an active pharmaceutical ingredient, whereas 2-(2-Methoxyphenoxy)acetic acid is not a known active drug. Furthermore, the primary urinary metabolite of guaifenesin is β-(2-methoxyphenoxy)-lactic acid , which is considered inactive. This confirms that 2-(2-Methoxyphenoxy)acetic acid is not the primary active form or metabolite of guaifenesin.

The Established Mechanism of Action of Guaifenesin

Guaifenesin is a widely used over-the-counter expectorant. Its primary mechanism of action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal.[1] This action is believed to be mediated through several pathways:

-

The Gastro-pulmonary Reflex: The principal mechanism is thought to be an indirect vagally-mediated reflex. Ingestion of guaifenesin stimulates gastric mucosal receptors, which in turn leads to a reflex increase in parasympathetic activity in the respiratory tract. This results in increased secretion of airway fluids.

-

Direct Effects on Respiratory Epithelium: Some in-vitro studies suggest a potential direct action on the respiratory epithelium, contributing to the modulation of mucus secretion.

-

Central Antitussive Effects: In addition to its expectorant properties, guaifenesin has been shown to have a central antitussive effect, helping to suppress the cough reflex.[1]

-

Muscle Relaxant Properties: Research has also indicated that guaifenesin may possess centrally acting muscle relaxant effects, possibly through antagonism of NMDA receptors.[2]

The following diagram illustrates the primary proposed signaling pathway for the expectorant action of guaifenesin.

Quantitative Data for Guaifenesin

Currently, there is a lack of publicly available quantitative data such as IC50 or Ki values for the primary mechanism of action of guaifenesin (stimulation of gastric vagal receptors). The available pharmacokinetic data is summarized below.

| Parameter | Value | Species | Reference |

| Elimination Half-Life | 1-5 hours | Human | [1] |

| Metabolism | Kidney | Human | [1] |

Experimental Protocols for Studying Expectorant Activity

The following are general methodologies used to evaluate the expectorant and related activities of compounds like guaifenesin.

4.1. In Vivo Models

-

Animal Models of Bronchial Secretion:

-

Phenol Red Secretion in Mice: Mice are administered the test compound, followed by an intraperitoneal injection of phenol red. After a set time, the animals are euthanized, and the trachea and lungs are lavaged. The amount of phenol red in the lavage fluid is quantified spectrophotometrically as an index of bronchial secretion.

-

Tracheal Mucus Velocity in Anesthetized Animals: In anesthetized animals (e.g., cats, dogs), the trachea is exposed, and the movement of a marker (e.g., charcoal powder) on the tracheal mucus is observed and measured to determine the rate of mucociliary clearance. The test compound is administered intravenously or orally to assess its effect on clearance rate.

-

4.2. In Vitro Models

-

Isolated Tracheal Preparations: A segment of the trachea from an animal (e.g., guinea pig, rabbit) is mounted in an organ bath containing a physiological salt solution. The ciliary beat frequency can be measured using a photodiode array or high-speed video microscopy. The effect of the test compound on ciliary activity is then assessed.

-

Cultured Respiratory Epithelial Cells: Primary respiratory epithelial cells or cell lines are cultured to form a confluent monolayer. The effects of test compounds on mucus secretion (e.g., by measuring mucin content using ELISA) and ion transport (which influences fluid secretion) can be studied.

The following diagram outlines a general workflow for evaluating the expectorant activity of a test compound.

Biological Activities of Phenoxyacetic Acid Derivatives

While specific data on 2-(2-Methoxyphenoxy)acetic acid is scarce, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. Some studies have reported that certain substituted phenoxyacetic acids exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3] Others have been explored as herbicides. These findings suggest that the phenoxyacetic acid scaffold can be a starting point for the development of biologically active molecules, but do not provide a specific mechanism of action for the title compound.

Conclusion

References

Guaiacoxyacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for guaiacoxyacetic acid (also known as phenoxyacetic acid or glycolic acid phenyl ether), a compound used in the synthesis of pharmaceuticals and as a plant growth regulator.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential risks.

Hazard Identification and Classification

Guaiacoxyacetic acid is classified as a hazardous substance. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[3][4] A long-term feeding study in rats showed potential for liver damage and blood effects.[3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of Guaiacoxyacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1][2][5] |

| Molecular Weight | 152.15 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder or solid | [1][2][3] |

| Melting Point | 98 - 100 °C (208 - 212 °F) | [1][2] |

| Boiling Point | 285 °C (545 °F) with some decomposition | [1][2][5] |

| Solubility in Water | 12 g/L (1 gram in ~75 ml) | [5][6] |

| Solubility in Organic Solvents | Freely soluble in alcohol, ether, benzene, glacial acetic acid | [5][6] |

| pKa | 3.12 - 3.7 | [5][6] |

Safe Handling and Experimental Protocols

Engineering Controls and Work Practices

Proper engineering controls are the primary line of defense.

-

Ventilation: Always handle guaiacoxyacetic acid in a well-ventilated area. A laboratory fume hood is strongly recommended to control the generation of dust and vapors.[7]

-

Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Recommended Equipment | Specifications and Best Practices |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a high risk of splashing. | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Lab coat or chemical-resistant apron. | Inspect gloves for integrity before use. Dispose of contaminated gloves properly. Wear a lab coat or apron to protect clothing and skin.[7] |

| Respiratory Protection | A NIOSH-approved dust respirator or an N95 mask. | Required when dusts are generated or if ventilation is inadequate. The user must be fit-tested and trained.[7] |

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Protect from heat, sparks, open flames, and other sources of ignition.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial response steps for different types of exposure.

Caption: First aid decision workflow for guaiacoxyacetic acid exposure.

Table 4: Detailed First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | If swallowed, do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][7] |

Accidental Release Measures Protocol

In the event of a spill, follow these procedures to mitigate the hazard.

-

Evacuate & Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Table 3.

-

Contain Spill: Prevent the further spread of the material.

-

Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

The logical relationship for spill management is illustrated below.

Caption: Logical workflow for managing a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5]

-

Specific Hazards: The material can decompose under fire conditions, releasing irritating and toxic gases like carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5]

Toxicological Information

The toxicological properties of guaiacoxyacetic acid have not been fully investigated.[3] The available data is primarily from related compounds and GHS classifications.

Table 5: Acute Toxicity Data

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 1938 mg/kg* | Category 4 (Harmful if swallowed) | [4][8] |

*Note: This LD50 value is for a ~70% solution of Glycolic Acid and should be used as an approximation. The primary hazard is based on the GHS classification for Phenoxyacetic acid.[8]

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling guaiacoxyacetic acid in a typical laboratory experiment.

Caption: A standard workflow for the safe experimental use of guaiacoxyacetic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. Phenoxyacetic Acid [drugfuture.com]

- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. Glycolic acid phenyl ether(122-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Methoxyphenoxy)acetic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document establishes a foundational understanding by examining the solubility of structurally analogous compounds, namely phenoxyacetic acid and guaiacol. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical research, facilitating formulation studies, process development, and other research endeavors requiring accurate solubility information.

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and as a crucial parameter in drug discovery and development. The molecular structure of 2-(2-Methoxyphenoxy)acetic acid, featuring a carboxylic acid group, an ether linkage, and a methoxy-substituted benzene ring, suggests a nuanced solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent.

This guide summarizes the available qualitative solubility data for structurally related compounds to infer the likely solubility behavior of 2-(2-Methoxyphenoxy)acetic acid. Moreover, a detailed experimental workflow for the accurate determination of its solubility is provided to empower researchers to generate the specific data required for their work.

Predicted Solubility Profile Based on Structural Analogs

Based on the analysis of these related structures, 2-(2-Methoxyphenoxy)acetic acid is anticipated to exhibit good solubility in polar protic and aprotic organic solvents such as alcohols, ethers, and acetone. Its solubility is likely to be moderate in solvents of intermediate polarity and limited in non-polar hydrocarbon solvents.

Quantitative Solubility Data of Structurally Related Compounds

To provide a comparative context, the following table summarizes the qualitative solubility of structurally related compounds in various organic solvents.

| Compound | Solvent | Solubility | Citation |

| Phenoxyacetic acid | Ethanol | Soluble (10% solution is clear and colorless) | [1] |

| Ether | Freely soluble | [2] | |

| Acetone | Readily soluble | ||

| Benzene | Freely soluble | [2] | |

| Glacial Acetic Acid | Freely soluble | [2] | |

| Guaiacol | Alcohol | Miscible | [3] |

| Chloroform | Miscible | [3] | |

| Ether | Miscible | [3] | |

| Glacial Acetic Acid | Miscible | [3] | |

| Ethanol | Soluble (~30 mg/mL) | [4] | |

| DMSO | Soluble (~30 mg/mL) | [4] | |

| Dimethylformamide | Soluble (~30 mg/mL) | [4] | |

| 2-amino-2-(2-methoxyphenyl)acetic acid (predicted) | Ethanol | Good | [5] |

| Methanol | Good | [5] | |

| Acetone | Moderate | [5] | |

| Chloroform | Moderate | [5] | |

| Hydrocarbons | Poor | [5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for 2-(2-Methoxyphenoxy)acetic acid, a standardized experimental protocol, such as the shake-flask method, is recommended. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

-

2-(2-Methoxyphenoxy)acetic acid (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(2-Methoxyphenoxy)acetic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[5]

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.

-

-

Phase Separation:

-

Sample Collection and Filtration:

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(2-Methoxyphenoxy)acetic acid.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.[5]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 2-(2-Methoxyphenoxy)acetic acid in organic solvents remains to be extensively published, a strong predictive understanding can be derived from the behavior of its structural analogs, phenoxyacetic acid and guaiacol. It is anticipated that 2-(2-Methoxyphenoxy)acetic acid will demonstrate favorable solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This information is critical for advancing research and development activities involving this compound, particularly in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(2-Methoxyphenoxy)acetic acid, a compound of interest in various research and development fields. The guide presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenoxy)acetic acid are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.9 (broad s) | singlet | 1H | -COOH |

| 6.8 - 7.0 (m) | multiplet | 4H | Ar-H |

| 4.6 (s) | singlet | 2H | -O-CH₂- |

| 3.8 (s) | singlet | 3H | -O-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O |

| 149.5 | Ar-C-O |

| 147.5 | Ar-C-O |

| 122.0 | Ar-C |

| 121.0 | Ar-C |

| 115.0 | Ar-C |

| 112.5 | Ar-C |

| 67.0 | -O-CH₂- |

| 55.8 | -O-CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of 2-(2-Methoxyphenoxy)acetic acid was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.

Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA-500 spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a pulse angle of 45 degrees, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR: The spectrum was acquired with a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The raw data was processed using appropriate software. A Fourier transform was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. The spectrum was then phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (carboxylic acid) |

| 1730 | Strong | C=O stretch (carboxylic acid) |

| 1590, 1500 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1120 | Strong | C-O stretch (aliphatic ether) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid 2-(2-Methoxyphenoxy)acetic acid was placed directly onto the ATR crystal.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of 2-(2-Methoxyphenoxy)acetic acid was obtained using the Electron Ionization (EI) method.

| m/z | Relative Intensity (%) | Assignment |

| 182 | 40 | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - COOH]⁺ |

| 109 | 30 | [M - CH₂COOH]⁺ |

| 94 | 25 | [C₆H₅OH]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of 2-(2-Methoxyphenoxy)acetic acid under electron ionization is initiated by the loss of an electron to form the molecular ion at m/z 182. The base peak at m/z 137 is formed by the loss of the carboxyl group (-COOH). Subsequent fragmentation can lead to the formation of other characteristic ions as outlined in the table above.

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

Instrumentation: The mass spectrum was obtained on a JEOL JMS-T100GCV "AccuTOF" gas chromatograph-time-of-flight mass spectrometer.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The ions were analyzed using a time-of-flight (TOF) mass analyzer. The spectrum was recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A workflow diagram illustrating the process of spectroscopic analysis for an organic compound.

Potential Research Applications of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)acetic acid, a member of the diverse phenoxyacetic acid class of compounds, presents a compelling scaffold for a variety of research and development applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a strong basis for predicting its potential therapeutic and agricultural activities. This technical guide synthesizes the known biological effects of structurally related phenoxyacetic acid derivatives to propose potential research avenues for 2-(2-Methoxyphenoxy)acetic acid. The proposed applications span from potential anti-inflammatory and hypolipidemic effects to antimicrobial and herbicidal activities. This document outlines potential mechanisms of action, suggests detailed experimental protocols for validation, and provides a framework for future investigation into this promising chemical entity.

Introduction

2-(2-Methoxyphenoxy)acetic acid (CAS No. 1878-85-9) is an aromatic carboxylic acid.[1] Its structure, featuring a phenoxyacetic acid core with a methoxy group at the ortho position of the phenyl ring, is suggestive of several potential biological activities. The phenoxyacetic acid moiety is a well-established pharmacophore present in numerous compounds with diverse pharmacological and biological effects, ranging from herbicides to therapeutic agents.[2][3] This guide explores the potential research applications of 2-(2-Methoxyphenoxy)acetic acid by drawing parallels with structurally similar compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | 2-(2-methoxyphenoxy)acetic acid | [1] |

| Synonyms | Guaiacoxyacetic acid | [1] |

Potential Research Applications and Mechanisms of Action

Based on the established activities of structurally related phenoxyacetic acid derivatives, the following research applications for 2-(2-Methoxyphenoxy)acetic acid are proposed.

Anti-inflammatory Activity

Hypothesis: 2-(2-Methoxyphenoxy)acetic acid may possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Many phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, with some showing selectivity for COX-2 over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[4][5] The structural features of 2-(2-Methoxyphenoxy)acetic acid are consistent with those of other COX inhibitors.

Potential Signaling Pathway: Prostaglandin Synthesis Inhibition

Hypolipidemic Activity

Hypothesis: 2-(2-Methoxyphenoxy)acetic acid could modulate lipid metabolism, leading to a reduction in cholesterol and triglyceride levels.

Several phenoxyacetic acid derivatives have been reported to exhibit significant hypolipidemic activity.[6][7] These compounds often act by influencing peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

Potential Mechanism: PPARα Activation

Antimicrobial Activity

Hypothesis: The compound may exhibit inhibitory activity against various bacterial and fungal strains.

The phenoxyacetic acid scaffold is present in several compounds with documented antimicrobial properties.[3][8] The mechanism can vary, but it often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Herbicidal Activity

Hypothesis: 2-(2-Methoxyphenoxy)acetic acid could function as a synthetic auxin, disrupting plant growth, similar to other phenoxy herbicides.

Phenoxyacetic acids are a well-known class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[9][10] The structural similarity of the target compound to established herbicides like 2,4-D and MCPA suggests it may have similar activity.

Proposed Experimental Protocols

To validate the potential applications of 2-(2-Methoxyphenoxy)acetic acid, the following experimental protocols are proposed, based on methodologies reported for analogous compounds.

In Vitro Anti-inflammatory Assay: COX Inhibition

Objective: To determine the inhibitory activity of 2-(2-Methoxyphenoxy)acetic acid against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of the COX enzymes.

-

Procedure:

-

Prepare a series of dilutions of 2-(2-Methoxyphenoxy)acetic acid.

-

In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, measure the absorbance or fluorescence.

-

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Workflow Diagram: COX Inhibition Assay

In Vivo Hypolipidemic Study: Triton WR-1339 Induced Hyperlipidemia Model

Objective: To evaluate the in vivo hypolipidemic effect of 2-(2-Methoxyphenoxy)acetic acid in a rodent model.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Induction of Hyperlipidemia: Intraperitoneal injection of Triton WR-1339.

-

Procedure:

-

Acclimatize animals and divide them into groups (control, hyperlipidemic control, test compound groups at different doses, and a standard drug group like fenofibrate).

-

Administer the test compound or vehicle orally.

-

After a specific time, induce hyperlipidemia with Triton WR-1339.

-

Collect blood samples at different time points (e.g., 0, 6, 12, and 24 hours).

-

-

Biochemical Analysis: Measure serum levels of total cholesterol, triglycerides, LDL, and HDL.

-

Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2-(2-Methoxyphenoxy)acetic acid against a panel of pathogenic bacteria and fungi.

Methodology:

-

Method: Broth microdilution method according to CLSI guidelines.

-

Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary (Hypothetical Based on Analogs)

The following table summarizes potential activity ranges for 2-(2-Methoxyphenoxy)acetic acid based on data reported for structurally similar phenoxyacetic acid derivatives. These are predictive values and require experimental validation.

| Biological Activity | Assay | Predicted Potency (IC50/MIC) | Reference Compounds |

| Anti-inflammatory | COX-2 Inhibition | 0.1 - 10 µM | Celecoxib, various phenoxyacetic acid derivatives[4][5] |

| Hypolipidemic | In vivo lipid reduction | Effective at 50-100 mg/kg | Fenofibrate, asarone-related phenoxyacetic acids[6] |

| Antibacterial | MIC against S. aureus | 16 - 128 µg/mL | Various phenoxyacetic acid derivatives[3] |

| Antifungal | MIC against C. albicans | 32 - 256 µg/mL | Various phenoxyacetic acid derivatives[3] |

| Herbicidal | Growth inhibition of broadleaf weeds | Comparable to MCPA/2,4-D | MCPA, 2,4-D[9][10] |

Conclusion and Future Directions

2-(2-Methoxyphenoxy)acetic acid represents a molecule with significant, yet largely unexplored, potential. Based on a thorough analysis of its structural class, promising avenues for research include its evaluation as an anti-inflammatory, hypolipidemic, antimicrobial, and herbicidal agent. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating such investigations. Future research should focus on the synthesis and purification of 2-(2-Methoxyphenoxy)acetic acid, followed by systematic in vitro and in vivo screening to validate these hypothesized activities. Further structure-activity relationship (SAR) studies, involving modification of the methoxy group and the acetic acid side chain, could lead to the discovery of novel and more potent derivatives with therapeutic or agricultural applications. The logical progression of this research is depicted below.

Logical Flow for Investigating 2-(2-Methoxyphenoxy)acetic acid

References

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypolipidaemic and antiplatelet activity of phenoxyacetic acid derivatives related to alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]